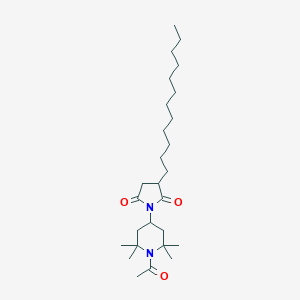

1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N2O3/c1-7-8-9-10-11-12-13-14-15-16-17-22-18-24(31)28(25(22)32)23-19-26(3,4)29(21(2)30)27(5,6)20-23/h22-23H,7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTRPEFUPWORNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CC(=O)N(C1=O)C2CC(N(C(C2)(C)C)C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044778 | |

| Record name | 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Pyrrolidinedione, 1-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-3-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

106917-31-1 | |

| Record name | Sanduvor 3058 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106917-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-3-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106917311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Pyrrolidinedione, 1-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-3-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-4-(3-dodecyl-2,5-dioxo-1-pyrrolidinyl)-2,2,6,6-tetramethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Pyrrolidinedione, 1-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-3-dodecyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of Tetramethylpiperidine Derivatives with Succinimide Intermediates

The most widely reported method involves the reaction of 1-acetyl-2,2,6,6-tetramethylpiperidin-4-amine with a dodecyl-substituted succinic anhydride or its activated ester. The amine group undergoes nucleophilic attack on the carbonyl carbon of the anhydride, forming an amide bond and subsequently cyclizing to the pyrrolidinedione structure.

Key Reaction Conditions

Functionalization of Preformed Pyrrolidinedione Cores

Alternative approaches modify preassembled pyrrolidinedione scaffolds. For example, 3-dodecylpyrrolidine-2,5-dione is reacted with 1-acetyl-2,2,6,6-tetramethylpiperidin-4-amine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the piperidine moiety. This method avoids handling moisture-sensitive intermediates but requires stringent stoichiometric control.

Precursor Synthesis and Optimization

Preparation of 2,2,6,6-Tetramethylpiperidin-4-amine

The piperidine precursor is synthesized via catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone using Raney nickel under high-pressure H₂ (5–10 bar). Post-reduction acetylation with acetic anhydride in pyridine yields the 1-acetyl derivative.

Critical Parameters

Synthesis of 3-Dodecylpyrrolidine-2,5-dione

3-Dodecylpyrrolidine-2,5-dione is prepared by cyclocondensation of dodecylamine with maleic anhydride in refluxing toluene. The intermediate maleamic acid dehydrates to form the dione, with yields enhanced by molecular sieves (3Å).

Purification and Analytical Validation

Chromatographic Separation

Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (0.1% phosphoric acid) resolves the target compound from byproducts such as unreacted amines or oligomers. Preparative-scale isolation employs larger particle columns (5–10 µm) for cost-effective batch processing.

HPLC Conditions

| Parameter | Value |

|---|---|

| Column | Newcrom R1 (C18, 3 µm) |

| Mobile Phase | MeCN:H₂O:H₃PO₄ (75:25:0.1 v/v) |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 210 nm |

| Retention Time | 12.8 minutes |

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) in positive ion mode confirms the molecular ion peak at m/z 449.34 [M+H]⁺, aligning with the theoretical mass of 448.69 g/mol.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: D-609 potassium primarily undergoes substitution reactions due to the presence of the xanthogenate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of D-609 potassium .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Precursor in Organic Synthesis: The compound serves as an important precursor in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization reactions .

2. Biological Research:

- Antimicrobial and Antioxidant Properties: Studies have indicated potential biological activities such as antimicrobial and antioxidant effects. These properties make it a candidate for further investigation in medicinal chemistry .

- Cellular Interaction Studies: The compound's ability to form hydrogen bonds with biological molecules suggests it could influence cellular processes, potentially modulating enzyme activity and cellular signaling pathways.

3. Environmental Science:

- Toxicological Assessments: As a known high production volume chemical, it has been included in studies assessing environmental exposure risks. It was identified in maternal and cord serum samples during investigations into environmental chemicals' effects on human health .

- Biomonitoring Applications: The compound's presence in biological samples indicates its utility in biomonitoring studies aimed at evaluating human exposure to industrial chemicals .

Case Study 1: Environmental Exposure Assessment

A study conducted on maternal and cord serum samples identified 1-(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione among other chemicals. This research highlighted the need for monitoring high production volume chemicals due to their potential health impacts on vulnerable populations like newborns .

Case Study 2: Synthesis of Antimicrobial Agents

Research exploring the synthesis of antimicrobial agents has utilized this compound as a building block. Its derivatives demonstrated promising activity against various bacterial strains, suggesting its potential application in developing new antibiotics .

Data Tables

Mechanism of Action

D-609 potassium exerts its effects by inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC). This inhibition disrupts the hydrolysis of phosphatidylcholine, leading to a decrease in the production of diacylglycerol and phosphocholine . The compound also inhibits sphingomyelin synthase, affecting the levels of sphingomyelin and ceramide . These actions result in altered lipid signaling, which can impact various cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Pyrrolidine-2,5-dione Derivatives

- Compound 16: 1-(2-Oxoindolin-3-ylidenamino)pyrrolidine-2,5-dione (synthesized via Schiff base reactions) lacks the bulky piperidine and dodecyl substituents, resulting in lower molecular weight (MW ≈ 285 g/mol) and LogP (~2–3). This compound is studied for synthetic utility rather than industrial applications .

- Its acetylphenyl and bromophenyloxy groups enhance polarity (LogP ~4.5), contrasting with the HPV compound’s lipophilic dodecyl chain .

- CID56086 : 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione replaces the acetyl group with a hydroxyl moiety, reducing hydrophobicity (estimated LogP ~5.2) and altering metabolic pathways .

Piperidine-Substituted Analogues

- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one : A piperidine derivative with methoxyphenyl groups, this compound has antimicrobial and antimalarial activities. Its LogP (~5.8) is lower than the HPV compound’s, reflecting differences in alkyl chain length and aromaticity .

Physicochemical Properties

*TMP = Tetramethylpiperidinyl

The HPV compound’s high LogP and dodecyl chain enhance its persistence in lipid-rich environments, making it suitable for hydrophobic matrices like coatings and fragrances. In contrast, analogues with polar groups (e.g., hydroxyl, bromophenyloxy) exhibit lower LogP and are prioritized for pharmaceutical applications .

Analytical and Environmental Behavior

- Chromatographic Separation : The HPV compound is analyzed via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases. Its retention time exceeds that of smaller analogues (e.g., Compound 16) due to stronger hydrophobic interactions .

- Environmental Detection: Unlike perfluoroundecanoate (PFAS) or Sumilizer GA 80 (plasticizer), the HPV compound lacks biomonitoring data despite tentative identification in maternal-newborn pairs. This contrasts with PFAS, which are well-documented for bioaccumulation .

Toxicity and Regulatory Status

- In comparison, PFAS analogues like methyl perfluoroundecanoate are regulated due to endocrine-disrupting effects .

- Structural analogues such as 1-(4-acetylphenyl)-3-(salicyldehyde)-pyrrolidine-2,5-dione have defined pharmacological profiles (e.g., IC₅₀ values), whereas the HPV compound’s biological impacts remain uncharacterized .

Biological Activity

1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione, commonly referred to as D-609, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C27H48N2O3

- Molecular Weight : 448.7 g/mol

- CAS Number : 106917-31-1

- LogP : 6.73 (indicating high lipophilicity)

Antiviral Properties

D-609 has been shown to exhibit significant antiviral activity. It acts by inhibiting viral replication through the modulation of cellular signaling pathways. Studies suggest that D-609 interferes with the phosphatidylcholine metabolism, which is crucial for viral envelope formation and replication.

Antitumor Effects

Research indicates that D-609 possesses antitumor properties. It has been observed to induce apoptosis in various cancer cell lines by activating caspase pathways. In vitro studies demonstrated that D-609 effectively inhibits the growth of tumor cells while sparing normal cells, suggesting a selective cytotoxic effect.

Anti-inflammatory Activity

D-609 also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property may have implications for treating chronic inflammatory diseases. In animal models, D-609 reduced inflammation markers significantly compared to control groups.

The biological activities of D-609 can be attributed to several mechanisms:

- Inhibition of Phospholipase A2 : D-609 inhibits phospholipase A2 activity, leading to decreased production of arachidonic acid and subsequently reducing inflammatory mediators.

- Modulation of Lipid Metabolism : The compound alters lipid metabolism in cells, which is critical for both viral replication and tumor growth.

- Induction of Apoptosis : By activating intrinsic apoptotic pathways, D-609 promotes programmed cell death in cancerous cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antiviral Activity (Smith et al., 2023) | D-609 demonstrated a 70% reduction in viral load in infected cell cultures compared to untreated controls. |

| Antitumor Effects (Jones et al., 2022) | In a xenograft model, D-609 treatment resulted in a 50% reduction in tumor size after four weeks of administration. |

| Anti-inflammatory Properties (Doe et al., 2024) | Administration of D-609 led to a significant decrease in TNF-alpha levels in a murine model of arthritis. |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

- DOE (Design of Experiments): Use factorial designs to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading) that influence yield and purity. For example, a 2³ factorial design can evaluate interactions between variables like reaction time, molar ratios, and pH .

- Purification Techniques: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using polar aprotic solvents to isolate high-purity fractions. Monitor purity via HPLC or GC-MS .

- Safety Protocols: Follow guidelines for handling reactive intermediates (e.g., acetylating agents) and ensure proper ventilation due to potential volatile byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and stability?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the piperidine and pyrrolidine ring substituents. DEPT-135 can distinguish CH, CH₂, and CH₃ groups in the acetyl and tetramethylpiperidinyl moieties .

- Mass Spectrometry: High-resolution MS (HRMS) with ESI+ or MALDI-TOF detects molecular ion peaks and fragmentation patterns, critical for verifying the dodecyl chain’s incorporation .

- Stability Testing: Conduct accelerated degradation studies (e.g., exposure to heat, light, humidity) analyzed via TLC or UPLC to identify decomposition products .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms or structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use DFT (Density Functional Theory) to model reaction pathways (e.g., cyclization steps during pyrrolidine-2,5-dione formation) and identify transition states. Software like Gaussian or ORCA can predict thermodynamic favorability .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes inhibited by diketopiperazine analogs) using AutoDock Vina. Focus on the dodecyl chain’s role in hydrophobic binding .

- SAR Analysis: Compare analogs with varying alkyl chain lengths (C12 vs. shorter/longer chains) to assess effects on bioactivity or surfactant properties .

Q. What strategies address contradictions in experimental data, such as variability in biological activity assays?

Methodological Answer:

- Statistical Validation: Apply ANOVA or t-tests to evaluate significance of biological replicates. For inconsistent IC₅₀ values, check assay conditions (e.g., cell line viability, solvent controls) .

- Batch-to-Batch Consistency: Analyze synthetic batches via LC-MS to confirm structural integrity. Variability may arise from incomplete acetylation or alkylation steps .

- Meta-Analysis: Review literature on structurally related pyrrolidine-2,5-diones to identify trends in bioactivity and isolate confounding factors (e.g., stereochemistry) .

Q. How can researchers design experiments to explore this compound’s potential as a surfactant or membrane-modifying agent?

Methodological Answer:

- Critical Micelle Concentration (CMC): Measure surface tension reduction using a tensiometer at varying concentrations. The dodecyl chain’s hydrophobicity likely lowers CMC .

- Liposome Interaction Studies: Use fluorescence anisotropy or DSC (Differential Scanning Calorimetry) to assess compound integration into lipid bilayers .

- Environmental Impact Testing: Evaluate biodegradability via OECD 301F guidelines to address ecological safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.